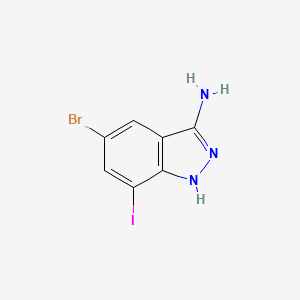

5-bromo-7-iodo-1H-indazol-3-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-bromo-7-iodo-1H-indazol-3-amine is a compound with the molecular formula C7H5BrIN3 . It is a pale-yellow to yellow-brown solid .

Synthesis Analysis

A series of indazole derivatives were designed and synthesized by molecular hybridization strategy . The synthesis of 1H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular weight of this compound is 337.95 . The InChI code for this compound is 1S/C7H5BrIN3/c8-3-1-4-6 (5 (9)2-3)11-12-7 (4)10/h1-2H, (H3,10,11,12) .Chemical Reactions Analysis

The synthesis of 1H-indazoles involves transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

This compound is a pale-yellow to yellow-brown solid .Scientific Research Applications

Synthesis Techniques

5-Bromo-7-iodo-1H-indazol-3-amine and its derivatives are synthesized using various techniques. For instance, Wang et al. (2015) demonstrated the efficient synthesis of 3-aryl-1H-indazol-5-amine derivatives by Pd-catalyzed Suzuki–Miyaura cross-coupling reaction under microwave-assisted conditions (Wang et al., 2015). Similarly, Slade et al. (2009) explored the regioselective protection and subsequent amine coupling reactions of indazoles, including protected 5-bromoindazoles (Slade et al., 2009).

Catalytic Reactions

Palladium-catalyzed reactions are prevalent in the functionalization of this compound. Takács et al. (2012) reported the aminocarbonylation of 5-iodo- and 4,5-dibromo-pyridazin-3(2H)-ones in the presence of various amines, including amino acid methyl esters, in a palladium-catalyzed reaction (Takács et al., 2012). Similarly, Witulski et al. (2005) explored the reactivity and selectivity of 3-iodoindoles, 5-bromo-3-iodoindoles, and 5-bromo-3-iodoindazoles in palladium-catalyzed Sonogashira and Suzuki cross-coupling reactions (Witulski et al., 2005).

Unique Reactivity and Applications

The reactivity of 5-bromoindazoles also extends to other areas. For example, Al-Soud et al. (2005) discovered unexpected reactivity during the cyclization of certain derivatives of 5-bromoindazoles (Al-Soud & Al-Masoudi, 2005). In the field of organic synthesis, Ji et al. (2003) demonstrated the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex (Ji, Li, & Bunnelle, 2003).

Mechanism of Action

Target of Action

Indazole derivatives, which include this compound, have been reported to have a wide variety of medicinal applications . They are known to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and are often targeted in the treatment of diseases such as cancer .

Mode of Action

It’s known that indazole derivatives can affect apoptosis and cell cycle possibly by inhibiting bcl2 family members and the p53/mdm2 pathway . The compound’s interaction with its targets leads to changes in the cell cycle and apoptosis, which can result in the inhibition of tumor growth .

Biochemical Pathways

It’s known that indazole derivatives can affect the p53/mdm2 pathway . This pathway plays a crucial role in regulating the cell cycle and apoptosis, and its disruption can lead to the inhibition of tumor growth .

Result of Action

The result of the action of 5-bromo-7-iodo-1H-indazol-3-amine is the inhibition of tumor growth. This is achieved through the compound’s interaction with its targets, leading to changes in the cell cycle and apoptosis . For instance, one of the indazole derivatives exhibited a promising inhibitory effect against the K562 cell line .

Future Directions

properties

IUPAC Name |

5-bromo-7-iodo-1H-indazol-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrIN3/c8-3-1-4-6(5(9)2-3)11-12-7(4)10/h1-2H,(H3,10,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVPYZLHZBATMEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NN2)N)I)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrIN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.94 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

amine](/img/structure/B2440742.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2440744.png)

![3-(2-{[2,2'-Bithiophene]-5-yl}-2-hydroxyethyl)-1-(2-methylphenyl)urea](/img/structure/B2440745.png)

![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide](/img/structure/B2440754.png)

![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one](/img/structure/B2440756.png)

![2-(4-(3-fluorophenyl)-1,1-dioxido-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2440757.png)